molecular formula C10H12N2O2 B3021136 (5-ethoxy-1H-benzimidazol-2-yl)methanol CAS No. 889961-14-2

(5-ethoxy-1H-benzimidazol-2-yl)methanol

Cat. No.: B3021136
CAS No.: 889961-14-2
M. Wt: 192.21 g/mol
InChI Key: YDASGJWFOCWHRN-UHFFFAOYSA-N
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Description

(5-ethoxy-1H-benzimidazol-2-yl)methanol is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ethoxy-1H-benzimidazol-2-yl)methanol typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an electrophilic aromatic substitution reaction using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride.

    Attachment of the Methanol Group: The methanol group can be introduced by the reduction of a corresponding aldehyde or ketone precursor using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-ethoxy-1H-benzimidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide in dimethylformamide or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of azide or thiol-substituted benzimidazole derivatives.

Scientific Research Applications

(5-ethoxy-1H-benzimidazol-2-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    (5-methoxy-1H-benzimidazol-2-yl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.

    (5-ethoxy-1H-benzimidazol-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

    (5-ethoxy-1H-benzimidazol-2-yl)amine: Similar structure but with an amine group instead of a methanol group.

Uniqueness

(5-ethoxy-1H-benzimidazol-2-yl)methanol is unique due to the presence of both an ethoxy group and a methanol group, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(6-ethoxy-1H-benzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-14-7-3-4-8-9(5-7)12-10(6-13)11-8/h3-5,13H,2,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDASGJWFOCWHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415427
Record name (5-ethoxy-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889961-14-2
Record name (5-ethoxy-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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